molecular formula C7H5BrClN3 B1292462 3-Bromo-6-chloro-1H-indazol-4-amine CAS No. 885519-95-9

3-Bromo-6-chloro-1H-indazol-4-amine

Cat. No.: B1292462
CAS No.: 885519-95-9
M. Wt: 246.49 g/mol
InChI Key: FHPLPWGRNWDWEU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-bromo-6-chloro-2H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPLPWGRNWDWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646323
Record name 3-Bromo-6-chloro-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-95-9
Record name 3-Bromo-6-chloro-2H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-1H-indazol-4-amine typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1H-indazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

Scientific Research Applications

3-Bromo-6-chloro-1H-indazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-1H-indazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Halogenated Indazole Derivatives
Compound Name CAS Number Substituents (Positions) Molecular Formula Key Applications/Notes
This compound 885519-95-9 Br (3), Cl (6), NH₂ (4) C₇H₅BrClN₃ Lenacapavir intermediate
5-Bromo-4-chloro-1H-indazol-3-amine N/A Br (5), Cl (4), NH₂ (3) C₇H₅BrClN₃ Undesired isomer in synthesis
6-Bromo-4-fluoro-1H-indazol-3-amine 1227912-19-7 Br (6), F (4), NH₂ (3) C₇H₅BrFN₃ Research compound
3-Bromo-6-fluoro-1H-indazole 885522-04-3 Br (3), F (6) C₇H₄BrFN₂ Halogen variation study
Key Observations :
  • Regioisomerism : The position of halogens and amine groups significantly impacts reactivity and biological activity. For instance, this compound (target compound) is preferred over its isomer 5-Bromo-4-chloro-1H-indazol-3-amine (compound 12 in ) due to steric and electronic factors in drug design .
  • Halogen Effects : Fluorine substitution (e.g., in 6-Bromo-4-fluoro-1H-indazol-3-amine) enhances metabolic stability compared to chlorine but may reduce binding affinity in certain targets .
Key Observations :
  • Solvent Influence: Use of 2-methyltetrahydrofuran (2-MeTHF) in improved regioselectivity, yielding 53% of the desired product, whereas ethanol in achieved higher yields (95%) but required careful temperature control .
  • Isomer Separation : Chromatography is often required to isolate the target compound from regioisomers, increasing production costs .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Solubility Stability Purity (Reported) Reference
This compound Soluble in DMSO, ethanol Stable under inert conditions 96% (qNMR), 97% (GCMS)
6-Bromo-1H-indazol-4-amine Soluble in organic solvents Hygroscopic Not specified
Key Observations :
  • Stability : Halogenated indazoles generally exhibit good thermal stability but may degrade under prolonged exposure to light or moisture .
  • Analytical Purity : Advanced techniques like qNMR and GCMS are critical for verifying purity in complex mixtures .

Commercial Availability and Cost

  • Analog Pricing : 3-Bromo-6-chloro-2-fluorobenzonitrile (precursor) costs $207/g, highlighting the expense of halogenated intermediates .

Biological Activity

3-Bromo-6-chloro-1H-indazol-4-amine is a compound that belongs to the indazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential applications in medicinal chemistry.

This compound is characterized by the presence of bromine and chlorine substituents, which enhance its reactivity and biological properties. The compound can be synthesized through various chemical processes, typically involving halogenation and amination reactions that modify the indazole core structure.

Key Properties:

  • Chemical Formula: C_7H_5BrClN_3
  • CAS Number: 885519-95-9
  • Molecular Weight: 232.49 g/mol

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly kinases. By inhibiting kinase activity, this compound disrupts signaling pathways that regulate cell growth and proliferation, making it a candidate for therapeutic applications in cancer treatment and other diseases.

Key Targets:

  • Tyrosine Kinases: Inhibition of these kinases can lead to altered cell cycle progression and apoptosis in cancer cells.
  • p53/MDM2 Pathway: Induces apoptosis by activating this critical pathway in tumor suppression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest: The compound can cause cell cycle arrest at the G2/M phase, leading to decreased proliferation.
  • Apoptosis Induction: Activation of apoptotic pathways via mitochondrial dysfunction and caspase activation has been observed.

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways. The inhibition of COX enzymes reduces the production of prostaglandins, mediators of inflammation.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest it exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 μM to 125 μM .

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
AnticancerInhibition of tyrosine kinases
Anti-inflammatoryCOX inhibition
AntimicrobialBactericidal against Gram-positive

Case Study: Anticancer Efficacy

In a study involving human lung cancer cells (A549), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 μM). The study demonstrated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

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